[2,3'-Bipyridine]-6'-carboxylic acid
Overview
Description
Bipyridines are a class of organic compounds with two pyridine rings. They are used as ligands in coordination chemistry and have applications in various fields . Carboxylic acids are organic compounds containing a carboxyl functional group. They are known for their sour taste and reactivity with bases to form salts .
Synthesis Analysis
Bipyridines can be synthesized through various methods, including metal-catalyzed cross-coupling reactions . The synthesis often involves commercially available starting compounds and their direct N-alkylation .Molecular Structure Analysis
The structure of bipyridines depends on the mutual orientation of the pyridine rings. For instance, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis
Bipyridinium salts, which are related to bipyridines, have been studied for their electrochemical behavior. The behavior depends on factors such as the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “[2,3’-Bipyridine]-6’-carboxylic acid” would depend on its specific structure. Bipyridines and carboxylic acids each have their own sets of characteristic properties .Scientific Research Applications
Dye-Sensitized Solar Cells
- Copper(I) Complexes for Solar Cells : Copper(I) complexes of substituted 2,2'-bipyridine dicarboxylic acids, including variations of [2,3'-Bipyridine]-6'-carboxylic acid, have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). These complexes are significant for their potential application in renewable energy technologies (Constable et al., 2009).
Ligand Synthesis and Complexation
- Synthesis of Tridentate Ligands : Synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid has been reported, which are particularly suitable for the complexation of lanthanide(III) cations (Charbonnière et al., 2001).
- Photophysical Studies of Organic-Soluble Lanthanide Complexes : New organic-soluble lanthanide complexes of 4-(4-alkoxyphenyl)-2,2′-bipyridine-6-carboxylic acids have been synthesized and their photophysical properties studied. These studies are crucial in understanding the electronic properties of such complexes (Krinochkin et al., 2019).
Coordination Chemistry and Metal-Organic Frameworks
- Metal Complexes with Carboxylic Acid Derivatives : Research has been conducted on the structure and properties of bipyridine carboxylic acid derivatives and their metal complexes, offering insights into coordination chemistry and potential applications in materials science (Dawid et al., 2009).
- Network Formation with Rare and Alkaline Earth Metals : The coordination behavior of tetracarboxylic acid-2,2′-bipyridine ligands with rare and alkaline earth metals has been studied, revealing insights into the synthesis of complex metal-organic frameworks (Kelly et al., 2008).
Photocatalysis and Environmental Applications
- H2S Removal Using Metal-Organic Frameworks : The use of 2,2′-bipyridine-5,5′-dicarboxylic acid in the synthesis of zirconium-based metal–organic frameworks has shown potential in toxic hydrogen sulfide capture, with specific copper-loaded samples displaying high capacities (Nickerl et al., 2014).
Future Directions
Properties
IUPAC Name |
5-pyridin-2-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKHMPAWFRPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-00-1 | |
Record name | [2,3′-Bipyridine]-6′-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845827-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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